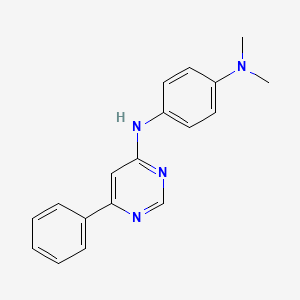
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, also known as EPPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPPQ is a quinoline derivative that exhibits potent anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is not fully understood, but several studies have suggested that it exerts its anti-cancer and anti-inflammatory activities by targeting multiple signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and plays a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
実験室実験の利点と制限
One of the advantages of using 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer and anti-inflammatory activities. This compound can be used as a tool compound to study the mechanisms of cancer and inflammation development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Several future directions can be explored for the development of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide as a potential drug candidate. One direction is to modify the chemical structure of this compound to improve its solubility and bioavailability. Another direction is to study the pharmacokinetics and toxicology of this compound in animal models to determine its safety and efficacy. Finally, this compound can be used as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.
合成法
The synthesis of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 3-ethoxyaniline with ethyl acetoacetate to form 3-ethoxyphenyl-1,3-dioxo-2-propenyl acetate. This intermediate is then reacted with isopropyl alcohol and sodium ethoxide to yield 3-(3-isopropoxypropyl)-1-(3-ethoxyphenyl)-1,3-dihydro-2H-indol-2-one. Finally, this compound is reacted with 2-chloro-6-nitroquinoline to produce this compound.
科学的研究の応用
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs.
In addition to its anti-cancer activity, this compound also exhibits potent anti-inflammatory activity. Studies have reported that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
特性
IUPAC Name |
2-(3-ethoxyphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-4-28-19-10-7-9-18(15-19)23-16-21(20-11-5-6-12-22(20)26-23)24(27)25-13-8-14-29-17(2)3/h5-7,9-12,15-17H,4,8,13-14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSOCODXIJJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006388.png)

![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)
![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)
![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)
![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6006447.png)